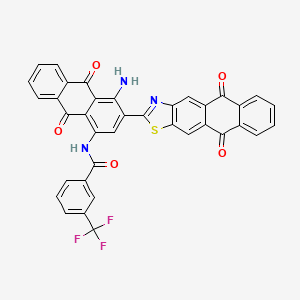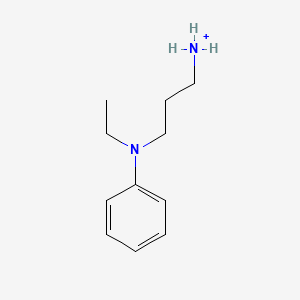
N-(3-aminopropyl)-N-ethyl-N-phenylamine
Descripción general
Descripción
“N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine” is a compound that is used as a disinfectant for the food processing industry, institutions, and hospitals . It’s also a reactant used in the synthesis of gluconamide derivatives as cationic surfactants with antimicrobial properties .
Synthesis Analysis
The synthesis of a variety of polyazamacrocyclic compounds comprising structural units of tris (3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups (dansyl or quinoline) at different nitrogen atoms, was carried out using Pd (0)-catalyzed amination .
Molecular Structure Analysis
The molecular formula of “N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine” is C18H41N3 .
Chemical Reactions Analysis
Nanoparticles (NP@SO3H) have been synthesized, well characterized, and explored for the first time, as an efficient and recyclable catalyst for N-formylation of primary amines under mild reaction conditions .
Physical And Chemical Properties Analysis
“N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine” has a boiling point of 182-184 °C (Press: 1 Torr), a density of 0.880, and a vapor pressure of 0Pa at 25℃ .
Aplicaciones Científicas De Investigación
Point-of-Care Detection Technologies
N-(3-aminopropyl)-N-ethyl-N-phenylamine and its derivatives are crucial in developing diagnostic tools and sensors. For example, research has led to the creation of probes for detecting biological metabolites in human urine, demonstrating the compound's relevance in point-of-care colorimetric detection technologies. These probes offer excellent sensitivity, selectivity, and rapid response, highlighting potential applications in medical diagnostics and home monitoring (Si-Jia Qin & B. Yan, 2018).
Biotinylation Reagents for Biological Labeling
The compound has been used in synthesizing novel biotinylation reagents, facilitating the development of luminescent markers for biological labeling and imaging studies. This application is particularly relevant in research on proteins and nucleic acids, enabling the visualization of biological processes with high specificity and sensitivity (K. K. Lo et al., 2008).
Synthetic Chemistry and New Psychoactive Substances
In synthetic chemistry, N-(3-aminopropyl)-N-ethyl-N-phenylamine derivatives have been synthesized and characterized for their potential as new psychoactive substances. This research aids in the forensic and legislative challenges posed by the emergence of such compounds, providing insights into their identification and analytical characterization (J. Wallach et al., 2016).
Polymer Functionalization for Biomedical Applications
The chemical modification of polymers using amino compounds, including derivatives of N-(3-aminopropyl)-N-ethyl-N-phenylamine, has shown promise in creating materials with antibacterial, antioxidant, and anticancer properties. These modified polymers are explored for biomedical applications, highlighting the role of such compounds in developing new therapeutic materials (Mohamed A. Abdelwahab et al., 2019).
Drug Discovery and Pharmaceutical Research
In drug discovery, N-(3-aminopropyl)-N-ethyl-N-phenylamine derivatives are used in the design and synthesis of compounds with potential antibacterial and modulatory activities. This research contributes to identifying new therapeutic agents and understanding their mechanisms of action against bacterial pathogens (F. Figueredo et al., 2020).
Mecanismo De Acción
Target of Action
N-(3-aminopropyl)-N-ethyl-N-phenylamine, also known as n1-ethyl-n1-phenylpropane-1,3-diamine, is a complex compound with a variety of potential targets. Similar compounds, such as (3-aminopropyl)triethoxysilane (aptes), are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Mode of Action
It is known that similar compounds, such as n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine, are non-ionic surfactant type active ingredients . Being surface-active, they have fair wetting properties and react strongly with cell walls of microorganisms . Their mode of action, therefore, is to destroy the cell walls .
Biochemical Pathways
Polyamines, which are structurally similar to this compound, are known to regulate plant growth, development, and stress tolerance . They activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms, modulating downstream transcriptomic, proteomic, metabolomic, and hormonal pathways .
Pharmacokinetics
The rate and extent of dermal absorption was 2% for an aqueous solution (0.1% w/w active substance in aqueous solution) and 2.5% for in-use dilution (0.025 % w/w active substances in use dilutions) .
Result of Action
Similar compounds, such as n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine, are known to be effective biocides, present in the formulation of several commercialized disinfectants/cleaners .
Action Environment
It is known that the efficacy of similar compounds, such as biocides, can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-ethyl-N'-phenylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGKUGQRRXYXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-N-ethyl-N-phenylamine | |
CAS RN |
53606-48-7 | |
| Record name | N-(3-aminopropyl)-N-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



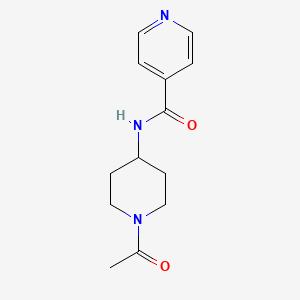
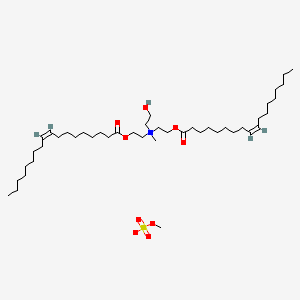

![[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester](/img/structure/B1623851.png)
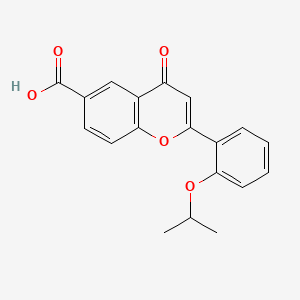


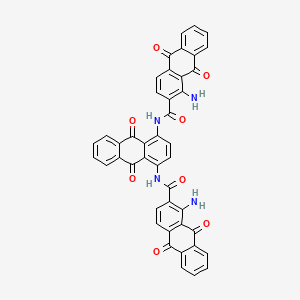
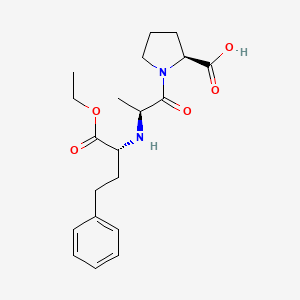
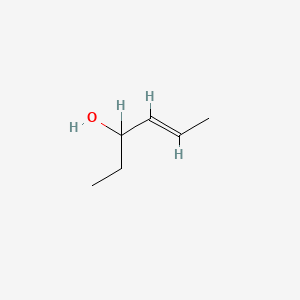
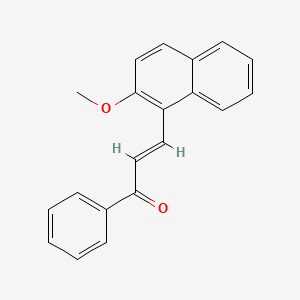

![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1623866.png)
